molecular formula C21H25ClN2O2 B2534057 Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride CAS No. 2197054-53-6

Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride

Cat. No.: B2534057
CAS No.: 2197054-53-6
M. Wt: 372.89
InChI Key: CKKBXNGBCICOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by their unique fused ring structures, which often exhibit interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the piperidine and quinoline rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro structure. The benzyl ester group is then introduced through esterification reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the development of treatments for various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate: A closely related compound with a similar structure but lacking the hydrochloride group.

  • Benzyl 2',3'-dihydrospiro[piperidine-4,4'-thiazoline]-1'-carboxylate: Another spiro compound with a sulfur-containing ring instead of quinoline.

Uniqueness: Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride stands out due to its specific combination of functional groups and fused ring system, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

benzyl spiro[2,3-dihydroquinoline-4,4'-piperidine]-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c24-20(25-16-17-6-2-1-3-7-17)23-15-12-21(10-13-22-14-11-21)18-8-4-5-9-19(18)23;/h1-9,22H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKBXNGBCICOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.